(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetic acid is a chemical compound with the molecular formula and a molecular weight of approximately 255.58 g/mol. This compound is a derivative of pyridine, characterized by the presence of a chloro group, a trifluoromethyl group, and an acetic acid moiety. It is identified by the CAS number 95355-49-0 and is noted for its potential applications in the agrochemical and pharmaceutical industries due to its unique structural features and biological activities .
The synthesis of (3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetic acid generally involves the nucleophilic substitution reaction of 3-chloro-5-(trifluoromethyl)pyridine with chloroacetic acid. This reaction is typically conducted under basic conditions using bases such as sodium hydroxide or potassium carbonate to facilitate the substitution process .
The primary reaction involving (3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetic acid is its formation through nucleophilic substitution. Additionally, it may undergo further reactions typical of carboxylic acids, such as esterification or amidation, depending on the functional groups present in other reactants.
The mechanism of action for (3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetic acid relates to its interactions within biological systems. The trifluoromethyl group enhances lipophilicity and bioavailability, allowing it to interact effectively with various biological targets.
Research indicates that compounds with trifluoromethylpyridine structures can influence multiple biochemical pathways, making them valuable in agrochemical formulations and pharmaceutical applications .
Relevant data suggests that the compound may act as an irritant upon contact with skin or eyes .
(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetic acid has several notable applications:
The Morita-Baylis-Hillman (MBH) reaction serves as a pivotal method for constructing C–C bonds between activated alkenes and electrophiles like aldehydes, generating multifunctional intermediates for pyridine derivatives. In the synthesis of (3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetic acid precursors, enzymatic MBH reactions catalyzed by Novozym 435 (immobilized Candida antarctica lipase B) in microflow systems achieve 67% yield within 16 minutes. This approach replaces traditional tertiary amine catalysts (e.g., DABCO) with biocatalysts, enhancing recyclability and scalability for industrial applications. The process employs nicotinamide co-catalysts to accelerate enolate formation, though enantioselectivity remains unattained [3] [10]. Key limitations include moderate yields due to equilibrium constraints, addressed via continuous-flow techniques that improve reaction efficiency and byproduct removal [3].
Table 1: MBH Reaction Optimization Parameters
Catalyst System | Reaction Time | Yield (%) | Enantioselectivity |
---|---|---|---|
Novozym 435/Nicotinamide (microflow) | 16 min | 67% | None |
DABCO (batch) | 24–72 h | 40–85% | Low (≤20% ee) |
β-Isocupreidine (β-ICD) | 3 days | 90% | >90% ee |
Functionalization of the pyridine core relies on halogen exchange protocols to introduce chlorine or trifluoromethyl groups regioselectively. The haloform reaction (base-catalyzed halogenation) converts methyl ketones to carboxylic acids using NaOX (X = Cl, Br), facilitating access to 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid—a key precursor. Critical considerations include:
Industrial-scale synthesis of 5-(trifluoromethyl)pyridine intermediates employs vapor-phase fluorination of chloromethyl precursors using hydrogen fluoride (HF) or SbF₃. This method enables:
Electrophilic bromination and nucleophilic alkylation are critical for installing the glycolic acid side chain. Two dominant strategies exist:1. Direct Bromination:- N-Bromosuccinimide (NBS) with tetrabutylammonium bromide (TBAB) in H₂SO₄ selectively brominates C3 of pyridin-2-ols, achieving 92% yield for 3-bromo-5-(trifluoromethyl)pyridin-2-ol [9].- Mandelic acid catalysis enables aqueous-phase bromination at 25°C, tolerating ester and nitro groups [9].2. O-Alkylation:- Williamson Ether Synthesis: Reacting 3-chloro-5-(trifluoromethyl)pyridin-2-ol with ethyl bromoacetate under K₂CO₃ catalysis yields ethyl [3-chloro-5-(trifluoromethyl)pyridin-2-yloxy]acetate (85% yield), hydrolyzed to the target acid [4].
Table 2: Bromination/Alkylation Methods Comparison
Method | Conditions | Substrate | Yield (%) |
---|---|---|---|
NBS/TBAB/H₂SO₄ | 0°C, 1 h | 5-(Trifluoromethyl)pyridin-2-ol | 92 |
Mandelic Acid/NBS | H₂O, 25°C | Electron-rich pyridin-2-ols | 89 |
K₂CO₃/Ethyl Bromoacetate | DMF, 60°C | 3-Chloro-5-(trifluoromethyl)pyridin-2-ol | 85 |
Asymmetric synthesis of chiral esters leverages organocatalyzed dynamic kinetic resolutions of racemic MBH adducts. Key advances include:
Table 3: Enantioselective Catalyst Performance
Catalyst | Substrate | ee (%) | Reaction Time |
---|---|---|---|
β-ICD/Thiourea | MBH Acetate | 94 | 48 h |
Cinchona-Alkaloid-Derived Diol | Racemic Glycidate | 88 | 72 h |
Chiral Phosphine | Azlactone | 95 | 24 h |
Comprehensive Compound List
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0